molecular formula C10H11NO3 B12878380 5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-32-8

5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12878380
CAS No.: 53009-32-8
M. Wt: 193.20 g/mol
InChI Key: VFWGNNMDMZEXKK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate reagent such as acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol is unique due to its isoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

53009-32-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H11NO3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11-14-10/h2-5,7,12H,6H2,1H3

InChI Key

VFWGNNMDMZEXKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC=NO2)O

Origin of Product

United States

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